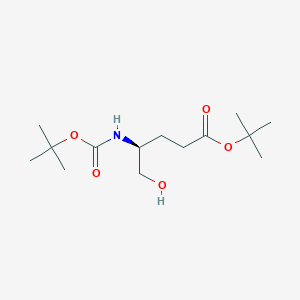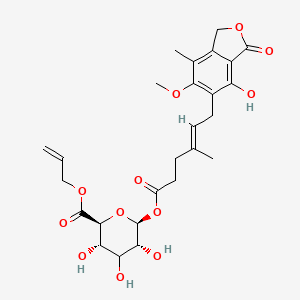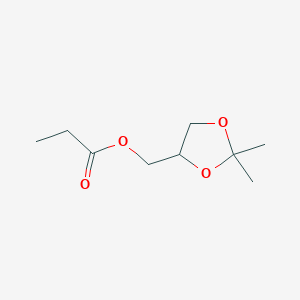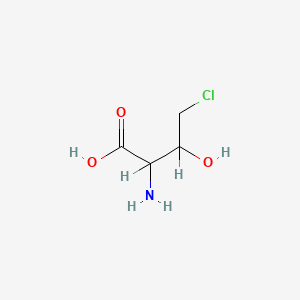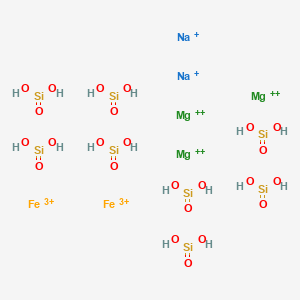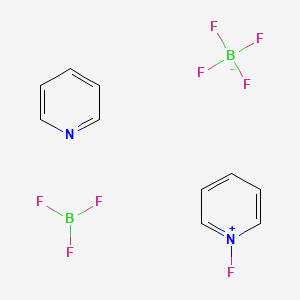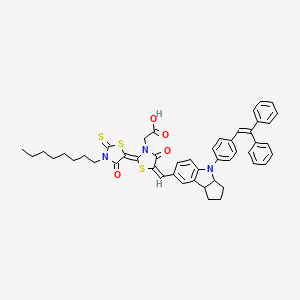
Ziprasidone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ziprasidone N-oxide is a derivative of Ziprasidone . Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder .
Synthesis Analysis
The major route of metabolism in Ziprasidone involves N-dealkylation . In female rats, the major metabolites were due to oxidation at the benzisothiazole ring .
Molecular Structure Analysis
The molecular formula of Ziprasidone N-oxide is C21H21ClN4O2S . The IUPAC name is 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one .
Chemical Reactions Analysis
Ziprasidone is sequentially oxidized to ziprasidone sulfoxide and ziprasidone sulfone, and oxidative N-dealkylation of ziprasidone produces OX-COOH and BITP .
Physical And Chemical Properties Analysis
The molecular weight of Ziprasidone N-oxide is 428.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 91.5 Ų .
Scientific Research Applications
Treatment of Schizophrenia
Ziprasidone is an atypical antipsychotic agent with anti-schizophrenic activity . It has been used in clinical trials for the treatment of treatment-resistant schizophrenia (TRS). A study found that a low dose of ziprasidone in combination with sertraline was more effective in clinical symptoms than ziprasidone monotherapy . The combination treatment significantly improved the psychosocial functioning compared to ziprasidone alone .
Treatment of Acute Exacerbation Schizophrenia
Ziprasidone has been used in a randomized controlled trial for the treatment of patients with acute exacerbation schizophrenia . The study found that patients who received a low dose of ziprasidone in combination with sertraline showed greater reductions in positive and negative symptoms, as well as a greater increase in personal and social performance .
Treatment of Depression
The combination of ziprasidone and sertraline has been found to be effective in reducing the Hamilton Depression Rating Scale (HAMD) total score . The reduction in HAMD was positively correlated with the reduction in the Positive and Negative Syndrome Scale (PANSS) total score .
Improvement of Psychosocial Functioning
A study found that a low dose of ziprasidone in combination with sertraline significantly improved the psychosocial functioning of patients with treatment-resistant schizophrenia . The reduction in the Clinical Global Impressions-Severity (CGI-S) was a predictor for the improvement of psychosocial functioning in patients .
CNS Targeting
Ziprasidone hydrochloride has less solubility and less bioavailability . The nasal route acts as a promising delivery route for CNS targeting drugs due to improved bioavailability and can reduce peripheral side effects .
Bipolar Disorder, Major Depression, and Use in Special Populations
While indicated for schizophrenia and acute mania, ziprasidone’s evidence base and use in clinical practice extends beyond these regulatory approvals . This includes bipolar disorder, major depression, and use in special populations .
Mechanism of Action
Target of Action
Ziprasidone, the parent compound of Ziprasidone N-Oxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . This unique receptor-binding profile is thought to contribute to its efficacy in managing psychiatric disorders .
Mode of Action
Ziprasidone acts as an antagonist at the 5-HT2A and dopamine D2 receptors . By blocking these receptors, it modulates the neurotransmission of serotonin and dopamine in the brain
Biochemical Pathways
Ziprasidone’s action on the 5-HT2A and dopamine D2 receptors affects the serotonin and dopamine pathways in the brain . These pathways are involved in mood regulation, cognition, and behavior . Dysregulation of these pathways is associated with psychiatric disorders like schizophrenia and bipolar disorder .
Pharmacokinetics
The pharmacokinetic properties of Ziprasidone include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 60% . It is metabolized in the liver, primarily through aldehyde reductase . The elimination half-life is between 7 to 10 hours, and it is excreted in urine and feces
Result of Action
The antagonistic action of Ziprasidone on 5-HT2A and dopamine D2 receptors leads to modulation of serotonin and dopamine neurotransmission. This can result in alleviation of psychiatric symptoms, such as those seen in schizophrenia and bipolar disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ziprasidone. For instance, it needs to be dosed on a full stomach for optimal absorption . Additionally, individual patient characteristics, such as genetic factors and co-administration with other medications, can influence its pharmacokinetics and pharmacodynamics
Future Directions
Ziprasidone is used to treat schizophrenia and bipolar disorder . Studies have shown that ziprasidone was significantly superior to placebo in rate and time of relapse . The research established the efficacy of ziprasidone in bipolar disorder . It also indicated improvement on the manic syndrome subscale that measures symptoms of mania such as mood, insomnia, excessive energy and activity, and overall behavior and ideation . Patients with acute agitation in schizophrenia were measured, indicating effectiveness short term . Those with long-term risks require a reevaluation on a patient-by-patient basis .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ziprasidone N-Oxide involves the oxidation of Ziprasidone using a suitable oxidizing agent.", "Starting Materials": [ "Ziprasidone", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. methanol, acetonitrile, etc.)" ], "Reaction": [ "Dissolve Ziprasidone in a suitable solvent.", "Add the oxidizing agent to the solution and stir the mixture at a suitable temperature.", "Monitor the reaction progress using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Purify the product using column chromatography or other suitable methods.", "Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
188797-76-4 |
Molecular Formula |
C₂₁H₂₁ClN₄O₂S |
Molecular Weight |
428.94 |
synonyms |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



